9-Octadecene

Description

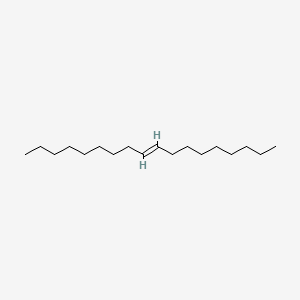

Structure

2D Structure

3D Structure

Properties

CAS No. |

5557-31-3 |

|---|---|

Molecular Formula |

C18H36 |

Molecular Weight |

252.5 g/mol |

IUPAC Name |

octadec-9-ene |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

HSNQNPCNYIJJHT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of 9-Octadecene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of 9-octadecene, a long-chain alkene with the chemical formula C18H36.[1] Understanding the distinct properties and behaviors of these isomers is crucial for various applications, including their use as solvents in nanoparticle synthesis, as precursors in polymer production, and as components in lubricants and surfactants.[1][2]

Introduction to Isomerism in this compound

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms in space. For this compound, two primary types of isomerism are of significant interest: geometric and structural isomerism. The presence of a carbon-carbon double bond restricts free rotation, giving rise to distinct geometric isomers.[3]

-

Geometric Isomers (Stereoisomers): Due to the double bond at the ninth carbon position, this compound exists as two geometric isomers: cis-9-octadecene and trans-9-octadecene.[4][5] These isomers differ in the spatial orientation of the alkyl chains attached to the double-bonded carbons.[6]

-

cis-9-Octadecene ((Z)-9-Octadecene): In this configuration, the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a "bent" molecular shape.[7]

-

trans-9-Octadecene ((E)-9-Octadecene): Here, the hydrogen atoms are on opposite sides of the double bond, leading to a more linear and extended molecular structure.[4]

-

-

Structural Isomers (Constitutional Isomers): In addition to geometric isomers, octadecene has numerous structural isomers. These isomers differ in the position of the double bond along the 18-carbon chain (e.g., 1-octadecene, 2-octadecene, etc.) or in the branching of the carbon skeleton. While this guide focuses on this compound, it is important to acknowledge the existence of these other structural forms.[1]

// Nodes octadecene [label="Octadecene (C18H36)", fillcolor="#F1F3F4", fontcolor="#202124"]; structural_isomers [label="Structural Isomers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nine_octadecene [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; other_positional_isomers [label="Other Positional Isomers\n(e.g., 1-Octadecene, 2-Octadecene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; geometric_isomers [label="Geometric Isomers", fillcolor="#34A853", fontcolor="#FFFFFF"]; cis_isomer [label="cis-9-Octadecene\n((Z)-9-Octadecene)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_isomer [label="trans-9-Octadecene\n((E)-9-Octadecene)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges octadecene -> structural_isomers [label="differ in\natom connectivity"]; structural_isomers -> nine_octadecene; structural_isomers -> other_positional_isomers; nine_octadecene -> geometric_isomers [label="exhibits"]; geometric_isomers -> cis_isomer [label="are"]; geometric_isomers -> trans_isomer [label="are"]; } caption: "Isomeric relationships of this compound."

Quantitative Data Presentation

The physical and chemical properties of cis- and trans-9-octadecene differ significantly due to their distinct molecular geometries. These differences are summarized in the table below.

| Property | cis-9-Octadecene | trans-9-Octadecene |

| Synonyms | (Z)-9-Octadecene | (E)-9-Octadecene, trans-octadec-9-ene |

| CAS Number | 1779-13-1[8] | 7206-25-9[4] |

| Molecular Formula | C18H36[8] | C18H36[4] |

| Molecular Weight | 252.48 g/mol [9] | 252.48 g/mol [10] |

| Melting Point | 287.54 K[9] | 9 °C (282.15 K)[2] |

| Boiling Point | 322.2 °C (595.35 K)[8] | 310 °C (583.15 K)[2] |

| Density | 0.79 g/cm³[8] | ~0.79 g/cm³[2] |

Experimental Protocols

The distinct properties of this compound isomers allow for their separation and characterization using various analytical techniques. Furthermore, the conversion between cis and trans isomers is a common experimental procedure.

This protocol describes a general method for the acid-catalyzed isomerization of cis-9-octadecene to trans-9-octadecene. This process is analogous to the isomerization of maleic acid to fumaric acid.[11]

Materials:

-

cis-9-octadecene

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Solvent for extraction (e.g., diethyl ether)

Procedure:

-

Place a known quantity of cis-9-octadecene into a round-bottom flask.

-

Add a suitable solvent if the reaction is to be performed in solution.

-

Add a catalytic amount of concentrated HCl to the flask.[11]

-

Attach a reflux condenser and heat the mixture to reflux for a specified period. The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the acid catalyst.

-

Extract the organic layer with a suitable solvent like diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the product, which will be a mixture of cis- and trans-9-octadecene, with the more stable trans isomer being the major component.

Alternative Isomerization Methods:

-

Photochemical Isomerization: Exposure to UV light can induce isomerization by exciting the alkene to a diradical state where C-C bond rotation can occur.[12]

-

Metal Hydride Catalysis: Certain metal hydrides can facilitate the isomerization process.[12]

GC-MS is a powerful technique for separating and identifying the isomers of this compound in a mixture.[13][14]

Methodology:

-

Sample Preparation: Dissolve the sample containing the this compound isomers in a volatile organic solvent (e.g., hexane).

-

Injection: Inject a small volume of the prepared sample into the GC instrument.

-

Separation: The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. Generally, the trans isomer, being more linear, may have a slightly different retention time than the bent cis isomer.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into a characteristic pattern. This mass spectrum serves as a "fingerprint" for identification, which can be compared against a spectral library (e.g., NIST).[4]

// Nodes start [label="Sample containing\nthis compound Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; gc_ms [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Gas Chromatography\n(Separation by boiling point\nand polarity)", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Mass Spectrometry\n(Detection and Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cis_peak [label="cis-9-Octadecene Peak", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; trans_peak [label="trans-9-Octadecene Peak", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mass_spectra [label="Mass Spectra Analysis\n(Comparison with Library)", fillcolor="#34A853", fontcolor="#FFFFFF"]; results [label="Identification and\nQuantification of Isomers", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> gc_ms; gc_ms -> separation; separation -> cis_peak; separation -> trans_peak; cis_peak -> detection; trans_peak -> detection; detection -> mass_spectra; mass_spectra -> results; } caption: "Workflow for GC-MS analysis of this compound isomers."

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the same manner as complex biomolecules, its isomers can have different biological and chemical reactivities. The logical relationship between the isomers and their formation is depicted in the isomerization pathway.

// Nodes cis_isomer [label="cis-9-Octadecene\n(Less Stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition_state [label="Transition State\n(Rotation about C-C single bond)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; trans_isomer [label="trans-9-Octadecene\n(More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cis_isomer -> transition_state [label="Energy Input\n(Heat, Light, Catalyst)"]; transition_state -> trans_isomer [label="Energy Release"]; trans_isomer -> transition_state [label="Higher Activation Energy"]; } caption: "Energy pathway for cis-trans isomerization."

The conversion from the cis to the trans isomer is an energetically favorable process, as the trans isomer is generally more stable due to reduced steric hindrance. This conversion, however, requires an input of energy to overcome the activation barrier for the rotation around the carbon-carbon double bond. This is typically achieved through heat, light, or catalysis, which temporarily breaks the pi bond, allowing for rotation.

References

- 1. What is OCTADECENE?Uses,Purification method_Chemicalbook [chemicalbook.com]

- 2. Cas 7206-25-9,(E)-9-Octadecene | lookchem [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound, (E)- [webbook.nist.gov]

- 5. cis-9-Octadecene [webbook.nist.gov]

- 6. Cis and Trans Isomers and Cis Trans Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. (9Z)-9-Octadecene | C18H36 | CID 5352245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-9-Octadecene|lookchem [lookchem.com]

- 9. chemeo.com [chemeo.com]

- 10. This compound, (E)- (CAS 7206-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. japsonline.com [japsonline.com]

- 14. jddtonline.info [jddtonline.info]

An In-depth Technical Guide to the Physical Characteristics of trans-9-Octadecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-9-Octadecene, an unsaturated hydrocarbon with the chemical formula C₁₈H₃₆, is a long-chain alkene that serves as a valuable compound in various industrial and research applications.[1] Its specific physical properties, such as a high boiling point and low volatility, make it suitable as a solvent in chemical reactions, a lubricant, and a precursor in the synthesis of polymers and other specialty chemicals.[1] This guide provides a comprehensive overview of the core physical characteristics of trans-9-octadecene, detailed experimental protocols for their determination, and a logical workflow for its physical characterization.

Quantitative Physical Data

The physical properties of trans-9-octadecene have been reported across various sources. The following tables summarize the key quantitative data.

Table 1: General Physical Properties of trans-9-Octadecene

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₆ | [1][2][3][4][5] |

| Molecular Weight | 252.48 g/mol | [2][3][4] |

| CAS Number | 7206-25-9 | [1][2][3] |

| Appearance | Colorless, odorless liquid | [1] |

Table 2: Thermodynamic and Optical Properties of trans-9-Octadecene

| Property | Value | Source(s) |

| Melting Point | 3.5-4.0 °C | [2] |

| 9 °C | [1] | |

| Boiling Point | 310 °C | [1][2] |

| Density | 0.790 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.4418 (at 25°C, 589.3 nm) | [1] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., benzene, petroleum ether, alcohol, acetone). | [6][7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of trans-9-octadecene.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range.[8] The capillary method is a standard and widely used technique for this determination.[9][10][11]

Methodology: Capillary Method

-

Sample Preparation: Ensure the trans-9-octadecene sample is anhydrous and finely powdered if it is in a solid form at the working temperature.[8]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[10][12]

-

Heating: The apparatus is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[11][12]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[12]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For high-boiling hydrocarbons like trans-9-octadecene, gas chromatography is a common and accurate method.

Methodology: Boiling Point Distribution by Gas Chromatography (Adapted from ASTM D2887 and D5399) [1][13][14]

-

Instrumentation: A gas chromatograph (GC) equipped with a non-polar capillary column and a flame ionization detector (FID) is used.

-

Calibration: A calibration mixture of n-alkanes with known boiling points, covering the expected boiling range of the sample, is injected into the GC under the same conditions as the sample analysis. A calibration curve of retention time versus boiling point is generated.

-

Sample Preparation: The trans-9-octadecene sample is prepared, typically by dilution in a suitable solvent if necessary, although for some procedures, no dilution is required.[14]

-

GC Analysis: A small volume of the prepared sample is injected into the GC. The column temperature is increased at a reproducible linear rate. The components of the sample elute from the column in order of increasing boiling point.

-

Data Analysis: The retention time of the trans-9-octadecene peak is recorded. The boiling point is determined by correlating this retention time with the calibration curve.

Determination of Density

Density is the mass of a substance per unit volume. For liquid hydrocarbons, this can be accurately measured using a pycnometer or a digital density meter.[15][16]

Methodology: Pycnometer Method [15]

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume) and a high-precision analytical balance are required.

-

Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

-

Measurement of Pycnometer Mass with Sample: The pycnometer is filled with the trans-9-octadecene sample, ensuring no air bubbles are trapped. The exterior is carefully cleaned and dried, and the filled pycnometer is weighed. The temperature of the sample is recorded.

-

Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[17]

Methodology: Abbe Refractometer [18]

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the trans-9-octadecene sample are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature of the measurement is also recorded, as refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of alkenes is governed by the "like dissolves like" principle.[6]

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities are selected, including a polar solvent (e.g., water) and several non-polar organic solvents (e.g., ethanol, acetone, benzene, petroleum ether).

-

Procedure: A small, measured amount of trans-9-octadecene (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 2 mL).

-

Observation: The mixture is agitated, and the solubility is observed. The substance is considered soluble if it forms a homogeneous solution with the solvent. It is insoluble if it remains as a separate phase. The results are recorded for each solvent.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a trans-9-octadecene sample.

Caption: Experimental workflow for the physical characterization of trans-9-octadecene.

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. Octadec-9-ene | C18H36 | CID 5364599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Measurement of Refractive Indexes of Liquids in the Infrared [opg.optica.org]

- 5. (9Z)-9-Octadecene | C18H36 | CID 5352245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. westlab.com [westlab.com]

- 10. sserc.org.uk [sserc.org.uk]

- 11. mt.com [mt.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 14. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 15. ised-isde.canada.ca [ised-isde.canada.ca]

- 16. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 17. faculty.weber.edu [faculty.weber.edu]

- 18. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Synthesis and Purification of 9-Octadecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 9-octadecene, a long-chain alkene with applications in various fields of chemical research and development. The document details experimental protocols for its synthesis via olefin metathesis and the Wittig reaction, offering a comparative analysis of these methods. Furthermore, it outlines purification techniques, including fractional distillation and column chromatography, to achieve high-purity this compound. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is an 18-carbon monounsaturated alkene with the double bond located at the C-9 position. It exists as two geometric isomers, (Z)-9-octadecene (cis) and (E)-9-octadecene (trans). The isomeric purity of this compound is crucial for its application in areas such as polymer chemistry, surfactant synthesis, and as a precursor for various fine chemicals and active pharmaceutical ingredients. This guide provides detailed methodologies for the controlled synthesis and rigorous purification of this compound isomers.

Synthesis of this compound

Two primary synthetic strategies for this compound are olefin metathesis and the Wittig reaction. The choice of method often depends on the desired isomeric purity, available starting materials, and scalability.

Olefin Metathesis of Methyl Oleate

Olefin metathesis, particularly self-metathesis of methyl oleate, offers a direct route to this compound and a co-product, dimethyl 9-octadecenedioate.[1][2][3] This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.[1][2]

Reaction Scheme:

Materials:

-

Methyl oleate

-

Grubbs' Second Generation Catalyst

-

Toluene (anhydrous)

-

Ethyl vinyl ether

-

Silica gel

-

Hexane

-

Nitrogen gas

Procedure:

-

Reaction Setup: To a dried Schlenk flask under a nitrogen atmosphere, add methyl oleate (1 equivalent) and anhydrous toluene.

-

Catalyst Addition: Add Grubbs' Second Generation Catalyst (0.1-1 mol%) to the solution.

-

Reaction: Heat the mixture to the desired temperature (e.g., 50-80°C) and stir for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

Elute with a hexane gradient to separate this compound from the diester co-product and residual catalyst.

-

Combine the fractions containing this compound and concentrate under reduced pressure to yield the final product.

-

Data Presentation:

| Parameter | Value | Reference |

| Catalyst | Grubbs' Second Generation | [1][2] |

| Substrate | Methyl Oleate | [1][2] |

| Solvent | Toluene | [1] |

| Temperature | 50-80°C | [1] |

| Yield of this compound | Up to 51% | [2] |

| Isomeric Ratio (E/Z) | Predominantly E | [2] |

Wittig Reaction

The Wittig reaction provides a versatile and stereoselective route to alkenes by reacting a phosphorus ylide with an aldehyde or ketone.[4][5][6] For the synthesis of this compound, this involves the reaction of a C9 aldehyde with a C9 phosphorus ylide. The stereochemistry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions.[5]

-

Synthesis of (Z)-9-Octadecene: Typically employs non-stabilized ylides under salt-free conditions.[5][7]

-

Synthesis of (E)-9-Octadecene: Often utilizes stabilized ylides or the Schlosser modification of the Wittig reaction.[5]

Materials:

-

Nonyltriphenylphosphonium bromide

-

Sodium amide (NaNH₂) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Nonanal

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: To a suspension of nonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at -78°C under a nitrogen atmosphere, add NaHMDS (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

-

Reaction with Aldehyde: Cool the ylide solution back to -78°C and add a solution of nonanal (1 equivalent) in anhydrous THF dropwise.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding saturated aqueous NH₄Cl.

-

Workup:

-

Extract the mixture with hexane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford (Z)-9-octadecene. The by-product, triphenylphosphine oxide, will be retained on the column.

Materials:

-

Nonyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Nonanal

-

Anhydrous tetrahydrofuran (THF)

-

Phenyllithium (PhLi)

-

Methanol

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: Prepare the ylide from nonyltriphenylphosphonium bromide and n-BuLi in THF at low temperature as described for the (Z)-isomer synthesis.

-

Reaction with Aldehyde: Add nonanal at -78°C.

-

Betaine Lithiation: After stirring for a short period, add a solution of phenyllithium at -78°C to form the β-oxido ylide.

-

Isomerization: Allow the mixture to warm to room temperature to facilitate equilibration to the more stable threo-betaine.

-

Protonation and Elimination: Cool the solution to -78°C and add methanol to protonate the betaine, followed by warming to room temperature to induce elimination to the (E)-alkene.

-

Workup and Purification: Follow the same workup and purification procedure as for the (Z)-isomer.

Purification of this compound

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Fractional Distillation

Fractional distillation is effective for separating this compound from impurities with significantly different boiling points.[8][9][10][11][12] Given the high boiling point of this compound (322.2°C at 760 mmHg), vacuum distillation is necessary to prevent decomposition.[1] The boiling point at reduced pressure can be estimated using a nomograph or online calculators. For instance, at 1 mmHg, the boiling point of 1-octadecene is approximately 175-177 °C. A similar boiling point can be expected for this compound under vacuum.

Apparatus:

-

Round-bottom flask

-

Vigreux or packed fractionating column

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

-

Charging the Flask: Charge the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Gently heat the flask.

-

Fraction Collection: Collect the distillate fractions based on the boiling point at the recorded pressure. Discard any forerun and collect the main fraction corresponding to this compound.

Column Chromatography

Flash column chromatography is a standard method for purifying this compound, particularly for removing polar impurities like triphenylphosphine oxide from Wittig reactions or the diester from metathesis reactions.[7]

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (or other non-polar solvent)

-

Crude this compound

Procedure:

-

Column Packing: Pack a glass column with a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.

-

Elution: Elute the column with hexane, applying positive pressure to maintain a steady flow rate.

-

Fraction Collection: Collect fractions and monitor by TLC or GC to identify the fractions containing pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For very high purity requirements, preparative HPLC can be employed.[13][14][15] A reverse-phase C18 column is typically suitable for the separation of long-chain hydrocarbons.

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of acetonitrile and isopropanol or methanol and dichloromethane. The exact ratio should be optimized based on analytical scale separations.[14]

-

Detection: Refractive index (RI) detector is suitable as this compound lacks a strong UV chromophore.

-

Injection: Dissolve the sample in a solvent compatible with the mobile phase.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Post-Purification: Remove the mobile phase solvents under reduced pressure.

Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.[16][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Biological Relevance

While not extensively studied for its direct role in signaling pathways, this compound and related long-chain monounsaturated fatty acids have been investigated for their biological activities. Some studies suggest that this compound may exhibit anti-cancer properties through the inhibition of caspase-3, a key enzyme in apoptosis.[2] Additionally, various long-chain unsaturated fatty acids are known to possess antimicrobial and anti-inflammatory properties.[24][25] Long-chain monounsaturated fatty acids can also influence membrane fluidity and may play a role in improving endothelial function.[26][27]

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Potential biological effects of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes, olefin metathesis and the Wittig reaction, for the preparation of this compound. It has also provided comprehensive protocols for its purification using fractional distillation, flash column chromatography, and preparative HPLC. The selection of a particular synthetic and purification strategy will be dictated by the specific requirements of the research or development project, including desired isomeric purity, scale, and available resources. The information presented herein serves as a valuable resource for chemists and researchers in the synthesis of this important long-chain alkene.

References

- 1. Page loading... [wap.guidechem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. ias.ac.in [ias.ac.in]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Purification [chem.rochester.edu]

- 9. jackwestin.com [jackwestin.com]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. chembam.com [chembam.com]

- 12. energyeducation.ca [energyeducation.ca]

- 13. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 14. cms.mz-at.de [cms.mz-at.de]

- 15. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 16. Octadec-9-ene | C18H36 | CID 5364599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. arcjournals.org [arcjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. m.youtube.com [m.youtube.com]

- 21. Octadecane(593-45-3) 1H NMR [m.chemicalbook.com]

- 22. (9Z)-9-Octadecene | C18H36 | CID 5352245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 1-OCTADECENE(112-88-9) 13C NMR spectrum [chemicalbook.com]

- 24. jddtonline.info [jddtonline.info]

- 25. researchgate.net [researchgate.net]

- 26. Long-chain monounsaturated fatty acids improve endothelial function with altering microbial flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effects of long-chain cis-unsaturated fatty acids and their alcohol analogs on aggregation of bovine platelets and their relation with membrane fluidity change - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 9-Octadecene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the cis and trans isomers of 9-octadecene. Detailed experimental protocols and data are presented to aid in the identification and characterization of these long-chain alkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals that distinguish between the cis (Z) and trans (E) isomers.

¹H NMR Spectroscopic Data

The proton NMR spectra of this compound isomers are characterized by signals from the olefinic protons, allylic protons, methylene chain, and terminal methyl groups. The chemical shifts (δ) and coupling constants (J) of the olefinic protons are particularly diagnostic for differentiating between the cis and trans configurations.

| Assignment | cis-9-Octadecene (Z) | trans-9-Octadecene (E) |

| Olefinic Protons (-CH=CH-) | ~5.34 ppm (triplet of triplets) | ~5.38 ppm (multiplet) |

| Allylic Protons (=CH-CH₂-) | ~2.01 ppm (multiplet) | ~1.96 ppm (multiplet) |

| Methylene Chain (-(CH₂)n-) | ~1.28 ppm (multiplet) | ~1.27 ppm (multiplet) |

| Terminal Methyl (-CH₃) | ~0.88 ppm (triplet) | ~0.88 ppm (triplet) |

Note: Specific chemical shifts and multiplicities may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectra provide detailed information about the carbon framework of the this compound isomers. The chemical shifts of the olefinic carbons are distinct for the cis and trans isomers.

| Assignment | cis-9-Octadecene (Z) | trans-9-Octadecene (E) |

| Olefinic Carbons (-CH=CH-) | ~130.0 ppm | ~130.5 ppm |

| Allylic Carbons (=CH-CH₂-) | ~27.2 ppm | ~32.8 ppm |

| Methylene Chain Carbons | ~29.8, 29.7, 29.5, 29.3, 22.7 ppm | ~29.8, 29.7, 29.5, 29.2, 22.7 ppm |

| Terminal Methyl Carbon (-CH₃) | ~14.1 ppm | ~14.1 ppm |

Note: The presented values are approximate and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks relate to the C=C double bond and the associated C-H bonds.

| Vibrational Mode | cis-9-Octadecene (Z) | trans-9-Octadecene (E) |

| =C-H Stretch | ~3005 cm⁻¹ | ~3025 cm⁻¹ |

| C-H Stretch (Aliphatic) | ~2925 cm⁻¹, ~2855 cm⁻¹ | ~2924 cm⁻¹, ~2854 cm⁻¹ |

| C=C Stretch | ~1655 cm⁻¹ (weak) | ~1670 cm⁻¹ (weak) |

| =C-H Bend (Out-of-Plane) | ~722 cm⁻¹ (strong) | ~965 cm⁻¹ (strong) |

The out-of-plane =C-H bending vibration is particularly useful for distinguishing between the cis and trans isomers. The cis isomer exhibits a strong absorption around 722 cm⁻¹, while the trans isomer shows a strong band around 965 cm⁻¹.

Experimental Protocols

NMR Spectroscopy of Unsaturated Lipids[1][2]

A typical experimental protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Signal averaging (e.g., 8-16 scans) is performed to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Liquid Samples[3][4][5][6][7]

ATR-FTIR is a convenient method for analyzing liquid samples like this compound.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to remove any sample residue.

Workflow Diagram

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 9-Octadecene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 9-octadecene. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related long-chain hydrocarbons, including its saturated analog n-octadecane and the isomer 1-octadecene, to present a thorough understanding of its expected thermal behavior. The guide covers theoretical decomposition pathways, quantitative thermal analysis data, and detailed experimental protocols.

Introduction to the Thermal Behavior of Long-Chain Alkenes

Long-chain alkenes, such as this compound, are generally stable under normal storage and handling conditions. However, at elevated temperatures, they can undergo complex chemical transformations, including isomerization, polymerization, and thermal cracking. Understanding these processes is crucial for applications where thermal stress is a factor, such as in high-temperature reactions where it is used as a solvent or in the formulation of products subjected to various temperature profiles.

The thermal decomposition of unsaturated hydrocarbons is primarily governed by free-radical chain reactions. The presence and position of the double bond in this compound influence its reactivity compared to its saturated counterpart, n-octadecane.

Thermal Decomposition Mechanisms

The thermal decomposition of long-chain hydrocarbons like this compound proceeds through a free-radical chain reaction mechanism, which can be broadly categorized into three stages: initiation, propagation, and termination.

-

Initiation: At high temperatures, the C-C bonds, being weaker than C-H bonds, are the most likely to break, initiating the radical chain reaction. This homolytic cleavage results in the formation of two alkyl radicals.

-

Propagation: The initial radicals can then participate in a series of reactions that propagate the chain. The two primary propagation steps are:

-

Hydrogen Abstraction: A radical can abstract a hydrogen atom from another hydrocarbon molecule, forming a new radical.

-

β-Scission: This is a crucial step in the cracking process where a larger radical breaks into a smaller alkene and a new, smaller radical. This process is favored at lower pressures.

-

-

Termination: The chain reaction is terminated when two radicals combine or disproportionate to form stable, non-radical products.

In addition to cracking, alkenes can also undergo polymerization at elevated temperatures, a reaction that is particularly notable for terminal alkenes like 1-octadecene.

Visualizing the Decomposition Pathway

The following diagram illustrates the general free-radical mechanism for the thermal cracking of a long-chain hydrocarbon.

Solubility of 9-Octadecene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 9-octadecene, a long-chain alkene, in a variety of common organic solvents. The solubility of a compound is a critical physical property that influences its application in chemical synthesis, formulation development, and purification processes. This document collates available qualitative and quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this compound. The information herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the "like dissolves like" principle. As a nonpolar hydrocarbon, it exhibits high solubility in nonpolar solvents due to favorable van der Waals interactions.[1][2] Its solubility in polar solvents is limited because the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the polar solvent are not overcome by the weaker interactions with the nonpolar this compound molecule.[1][2]

Quantitative and Qualitative Solubility Data

Precise and comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in peer-reviewed literature. However, based on its chemical structure and general principles of solubility for long-chain alkenes, the following tables summarize the expected and reported solubility characteristics.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Qualitative Solubility | Reference(s) |

| Nonpolar Aliphatic | Hexane, Heptane, Pentane | Miscible | [3] |

| Nonpolar Aromatic | Benzene, Toluene | Miscible | [3] |

| Halogenated | Dichloromethane, Chloroform | Soluble | [1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | [4][5] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | [4][5] |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble to Sparingly Soluble | [4][5] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | - |

| Polar Protic | Water | Insoluble | [2][3] |

Table 2: Quantitative Solubility Data for 1-Octadecene (a structural isomer of this compound)

While specific data for this compound is scarce, the following data for the closely related isomer, 1-octadecene, provides a valuable approximation.

| Solvent | Temperature (°C) | Solubility (% w/w) | Method | Reference(s) |

| 2-Propanol | 25 | 3.08 | Theoretical (Hansen Solubility Parameters) | [6] |

It is important to note that the position of the double bond in this compound versus 1-octadecene may lead to minor differences in solubility, but the overall trends are expected to be very similar.

Experimental Protocols for Solubility Determination

Several established methods can be employed to experimentally determine the solubility of this compound in various organic solvents. The choice of method depends on factors such as the required precision, the amount of sample available, and the nature of the solvent.

Gravimetric Method

This is a classic and straightforward method for determining the solubility of a non-volatile solute in a volatile solvent.[7][8]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved this compound is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container.

-

Weighing: The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the this compound residue is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Cloud Point Method

The cloud point method is particularly useful for determining the temperature at which a solute becomes insoluble in a solvent, which is directly related to its solubility at that temperature.[9][10]

Methodology:

-

Sample Preparation: A series of solutions of this compound in the solvent of interest are prepared at various known concentrations.

-

Heating and Cooling Cycles: Each solution is heated until it becomes clear and homogeneous. It is then slowly cooled at a controlled rate while being continuously stirred.

-

Cloud Point Detection: The temperature at which the solution first becomes turbid or "cloudy" is recorded as the cloud point. This indicates the onset of phase separation.

-

Solubility Curve: By plotting the cloud point temperature against the concentration of this compound, a solubility curve can be generated.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Visible or Infrared (IR) spectroscopy, can be used for rapid and accurate solubility determination, provided that this compound has a distinct absorbance peak that does not overlap with the solvent's absorbance.[11][12]

Methodology:

-

Calibration Curve: A series of standard solutions of this compound in the chosen solvent are prepared at known concentrations. The absorbance of each standard is measured at a specific wavelength to create a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method.

-

Sample Analysis: A clear aliquot of the saturated solution is carefully diluted with a known volume of the solvent to bring the absorbance within the range of the calibration curve.

-

Concentration Determination: The absorbance of the diluted sample is measured, and its concentration is determined using the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking the dilution factor into account.

Visualizations

Logical Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of this compound solubility.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1-OCTADECENE CAS#: 112-88-9 [m.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. inkworldmagazine.com [inkworldmagazine.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. scirp.org [scirp.org]

The Evolving Role of 9-Octadecene in Chemistry: A Technical Guide

An In-depth Exploration of the Historical Development and Diverse Applications of 9-Octadecene for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a long-chain alpha-olefin, has emerged as a versatile and critical component in various fields of chemistry over the past several decades. Its high boiling point, non-coordinating nature, and role as both a solvent and a reactant have made it indispensable in the synthesis of advanced materials, particularly in the burgeoning field of nanotechnology and in the refinement of polymer manufacturing. This technical guide provides a comprehensive overview of the historical development of this compound's applications, presenting key quantitative data, detailed experimental protocols, and visual representations of fundamental processes to support researchers and professionals in their work.

Historical Development

The widespread application of long-chain alpha-olefins like this compound is closely tied to major advancements in catalysis and materials science. The story begins with the advent of Ziegler-Natta catalysis in the 1950s, which revolutionized polymer chemistry by enabling the controlled polymerization of alpha-olefins.[1][2] This breakthrough paved the way for the use of comonomers like 1-octadecene to tailor the properties of polyethylene, leading to the development of linear low-density polyethylene (LLDPE) with enhanced flexibility and toughness.[3]

A significant leap in the application of this compound came with the development of high-temperature "hot-injection" synthesis of colloidal quantum dots in the early 1990s. This method, which relies on a high-boiling point, non-coordinating solvent to facilitate the nucleation and growth of high-quality nanocrystals, found an ideal candidate in 1-octadecene (an isomer of this compound with similar properties).[4] This development was a major milestone in the controlled synthesis of monodisperse nanocrystals and cemented the role of long-chain alkenes in nanotechnology.[4]

Subsequent research has focused on refining these applications, exploring the precise role of this compound as a solvent, a heat transfer medium, and even as a capping agent that stabilizes nanoparticle surfaces.[5][6] Concurrently, the impact of impurities and side reactions, such as the polymerization of 1-octadecene at high temperatures, has been a subject of intense study to improve the purity and performance of the resulting nanomaterials.[7][8][9]

Key Applications and Quantitative Data

The utility of this compound is most prominent in two major areas: nanoparticle synthesis and polymer chemistry.

Nanoparticle Synthesis

This compound is a preferred solvent for the synthesis of a wide range of nanoparticles, including cadmium selenide (CdSe) quantum dots, due to its high boiling point (317 °C) which allows for the high temperatures required for crystal growth.[10] Its non-coordinating nature is crucial for preventing interference with the nucleation and growth kinetics of the nanocrystals.[5][11]

Table 1: Influence of Oleic Acid Concentration on CdSe Nanocrystal Nucleation in Octadecene [5]

| Oleic Acid Concentration (mM) | Number of Nuclei (x 10¹⁶ cm⁻³) | Initial Nucleus Radius (nm) |

| 10 | 4.6 | 1.0 ± 0.1 |

| 20 | 3.5 | 0.9 ± 0.1 |

| 40 | 2.0 | 0.8 ± 0.2 |

| 80 | 1.2 | 0.8 ± 0.2 |

| 120 | 0.8 | 0.8 ± 0.2 |

Table 2: Spontaneous Polymerization of 1-Octadecene at Elevated Temperatures [12]

| Temperature (°C) | Conversion after 24h (%) |

| 120 | 0.64 |

| 160 | 6.58 |

| 240 | 24.01 |

| 320 | 88.51 |

Polymer Chemistry

In polymer science, 1-octadecene (a representative long-chain alpha-olefin) is primarily used as a comonomer in the production of polyethylene.[13] Its incorporation into the polymer chain disrupts the crystalline structure of polyethylene, leading to a decrease in density and an increase in flexibility and toughness. Ziegler-Natta and metallocene catalysts are commonly employed for this copolymerization.[1][14]

Table 3: Ethylene/1-Octene Copolymerization with a Modified Ziegler-Natta Catalyst [15]

| Polymerization Temperature (°C) | Al/Ti Molar Ratio | 1-Octene Content (mol%) | Catalytic Activity (kg polymer/mol Ti·h) |

| 70 | 100 | 1.85 | 1250 |

| 80 | 100 | 2.26 | 1500 |

| 90 | 100 | 1.98 | 1300 |

| 80 | 50 | 1.55 | 1100 |

| 80 | 150 | 2.01 | 1350 |

Experimental Protocols

Synthesis of CdSe Quantum Dots in 1-Octadecene

This protocol is adapted from established methods for the synthesis of high-quality CdSe quantum dots.[16][17]

Materials:

-

Cadmium oxide (CdO)

-

Oleic acid

-

1-Octadecene

-

Selenium (Se) powder

-

Trioctylphosphine (TOP)

-

Anhydrous toluene

-

Methanol

Procedure:

-

Preparation of Cadmium Precursor: In a three-neck flask equipped with a condenser and a thermocouple, combine CdO (0.1 mmol), oleic acid (0.4 mmol), and 1-octadecene (10 mL).

-

Heat the mixture to 150 °C under argon flow and maintain until the solution becomes clear and colorless, indicating the formation of cadmium oleate.

-

Raise the temperature to the desired injection temperature (typically between 240-280 °C).

-

Preparation of Selenium Precursor: In a separate vial inside a glovebox, dissolve selenium powder (0.1 mmol) in trioctylphosphine (1 mL).

-

Injection and Growth: Swiftly inject the selenium precursor solution into the hot cadmium precursor solution.

-

Monitor the growth of the quantum dots by taking aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra. The color of the solution will change from yellow to orange to red as the nanoparticles grow.

-

Quenching and Isolation: Once the desired nanoparticle size is reached, cool the reaction mixture to room temperature.

-

Add excess methanol to precipitate the CdSe quantum dots.

-

Centrifuge the mixture and discard the supernatant.

-

Re-disperse the quantum dot pellet in an anhydrous non-polar solvent like toluene for storage and further characterization.

Ethylene/1-Octadecene Copolymerization using a Ziegler-Natta Catalyst

This protocol outlines a general procedure for the copolymerization of ethylene and 1-octadecene.[3][15]

Materials:

-

Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

-

Triethylaluminum (TEAL) cocatalyst

-

High-purity ethylene gas

-

1-Octadecene

-

Anhydrous hexane

Procedure:

-

Reactor Setup: A stainless-steel pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and an inert gas inlet is used.

-

Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen or argon to remove oxygen and moisture.

-

Solvent and Comonomer Addition: Anhydrous hexane and the desired amount of 1-octadecene are introduced into the reactor.

-

Catalyst and Cocatalyst Injection: The reactor is brought to the desired polymerization temperature (e.g., 80 °C). The TEAL cocatalyst is injected, followed by the Ziegler-Natta catalyst slurry.

-

Polymerization: Ethylene is immediately fed into the reactor to maintain a constant pressure. The polymerization is allowed to proceed for a specific duration.

-

Termination: The polymerization is terminated by stopping the ethylene feed and venting the reactor. An alcohol, such as isopropanol, is added to deactivate the catalyst.

-

Polymer Recovery: The polymer is collected by filtration, washed with ethanol and acetone to remove catalyst residues, and then dried in a vacuum oven.

-

Characterization: The resulting copolymer is characterized for its 1-octadecene content (e.g., by ¹³C NMR), molecular weight and distribution (by GPC), and thermal properties (by DSC).

Visualizing Key Processes

To better understand the role of this compound in these chemical processes, the following diagrams illustrate key workflows and mechanisms.

Caption: Experimental workflow for the synthesis of CdSe quantum dots.

Caption: Copolymerization of ethylene and this compound.

Caption: this compound acting as a capping agent.

References

- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. What is OCTADECENE?Uses,Purification method_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. Copolymerization of ethylene and 1-octene catalyzed by a modified Ziegler-Natta catalyst [journal.buct.edu.cn]

- 16. education.mrsec.wisc.edu [education.mrsec.wisc.edu]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Safe Handling of 9-Octadecene in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling precautions for 9-octadecene in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment. This document summarizes key quantitative safety data, outlines detailed procedural protocols, and provides a visual representation of the necessary safety workflows.

Core Safety Data

For quick reference, the following tables summarize the key quantitative data regarding the physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₆ | [1][2] |

| Molar Mass | 252.5 g/mol | [1][2] |

| Appearance | Colorless to very pale yellow liquid or low melting solid | [3][4] |

| Melting Point | 15 - 17 °C (59 - 63.5 °F) | [5][6] |

| Boiling Point | 315 - 317 °C (599 - 603 °F) | [3][5][7] |

| Density | 0.777 - 0.789 g/mL at 25 °C | [5][7] |

| Flash Point | 149 - 166 °C (300.2 - 330.8 °F) | [3][4][6][8] |

| Solubility | Soluble in diethyl ether and acetone | [5] |

| Vapor Pressure | 0.18 mmHg @ 100 °C | [6] |

Table 2: Fire and Explosion Hazards

| Hazard | Information | Source(s) |

| Flammability | Combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. | [7] |

| Suitable Extinguishing Media | Water spray, BC-powder, Carbon dioxide (CO₂), Water fog, Foam, Dry chemical powder. | [1][8] |

| Unsuitable Extinguishing Media | Water jet, as it will spread the fire. | [1][8] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). | [1] |

Table 3: Toxicological Data Summary

| Effect | Classification | Source(s) |

| Acute Toxicity | Shall not be classified as acutely toxic. | [1] |

| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin. | [1] |

| Serious Eye Damage/Irritation | Shall not be classified as seriously damaging to the eye or eye irritant. | [1] |

| Aspiration Hazard | Category 1: May be fatal if swallowed and enters airways. | [4][7][9] |

Experimental Protocols: Safe Handling Procedures

The following protocols provide detailed methodologies for the safe handling of this compound in a laboratory environment.

Engineering Controls and Ventilation

-

Primary Protocol: All handling of this compound should be performed in a well-ventilated area.[4]

-

For Vapors/Aerosols: If there is a potential for generating vapors or mists, use a certified chemical fume hood or a local exhaust ventilation system.[4]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that is compliant with appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[7]

-

Hand Protection:

-

Wear impervious gloves that have been tested and approved under relevant standards (e.g., EN 374).[1]

-

Always inspect gloves for leaks or tears before use.

-

Employ proper glove removal techniques to avoid skin contact with the substance.[7]

-

After use, dispose of contaminated gloves in accordance with laboratory and institutional waste disposal protocols.[7]

-

-

Skin and Body Protection:

-

Wear a lab coat or other protective clothing to prevent skin exposure.[6]

-

If there is a significant risk of splashing, consider using an impervious apron or suit.

-

-

Respiratory Protection: In cases of insufficient ventilation or the potential for high vapor concentrations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

General Hygiene and Handling Practices

-

Avoid Contact: Do not get this compound in your eyes, on your skin, or on your clothing.[3]

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the substance.[6]

-

Personal Habits: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

-

Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][7]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

Storage and Incompatibility

Spill and Emergency Procedures

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment during cleanup.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5]

-

For solid spills, carefully sweep or shovel the material into a container for disposal, avoiding dust formation.[3]

-

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[4][7][8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water.[1]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][5]

-

Visualizing Safety Workflows

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a laboratory setting.

References

- 1. chemos.de [chemos.de]

- 2. (9Z)-9-Octadecene | C18H36 | CID 5352245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. content.labscoop.com [content.labscoop.com]

- 9. Octadec-9-ene | C18H36 | CID 5364599 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of 9-Octadecene

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Octadecene is an 18-carbon monounsaturated alkene used in various industrial applications. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact. This document provides a technical overview of this compound's physicochemical properties, predicted environmental distribution, and potential for biodegradation.

Based on its high octanol-water partition coefficient (log Kₒw) and low water solubility, this compound is expected to exhibit low mobility in aquatic environments, strongly partitioning to soil, sediment, and sludge. Its potential for bioaccumulation is high. While specific biodegradation data is limited in publicly available literature, as a long-chain alkene, it is expected to be susceptible to microbial degradation, primarily through aerobic pathways. Standardized OECD test protocols are available to determine its precise rate of biodegradation and soil sorption characteristics. This guide summarizes the available data and outlines the requisite experimental methodologies for a comprehensive environmental assessment.

Physicochemical Properties

The environmental behavior of a substance is largely dictated by its physicochemical properties. For this compound, its non-polar nature and high molecular weight are key determinants of its fate. The properties for both the cis ((Z)) and trans ((E)) isomers are presented below.

| Property | Value | Isomer | Source |

| Molecular Formula | C₁₈H₃₆ | Both | [1][2][3][4] |

| Molecular Weight | 252.48 g/mol | Both | [2][5][6] |

| CAS Number | 5557-31-3 (unspecified); 1779-13-1 ((Z)-isomer); 7206-25-9 ((E)-isomer) | Mixed; (Z); (E) | [1][3][4] |

| Octanol/Water Partition Coefficient (log Kₒw) | 7.044 | (E)-isomer | [2][5] |

| Water Solubility (log₁₀WS) | -7.21 (mol/L) | (E)-isomer | [2][5] |

| Normal Boiling Point (Tboil) | 615.40 K (342.25 °C) | (E)-isomer | [2][5] |

| Normal Melting Point (Tfus) | 287.54 K (14.39 °C) | (Z)-isomer | [2] |

| Vapor Pressure | Not explicitly found, but high boiling point suggests low volatility. | - |

Environmental Fate Assessment

The fate of this compound upon release into the environment is governed by its tendency to move away from aqueous phases and associate with organic matter.

Partitioning and Distribution

With a very high log Kₒw of ~7.04 and extremely low water solubility, this compound will rapidly partition from water to organic-rich compartments.[2][5] In the event of an environmental release, the substance is not expected to remain in the water column but will instead adsorb to suspended solids, sediment, and soil organic matter.

Fate in Soil and Water

Due to its hydrophobicity, this compound will bind strongly to the organic fraction of soils and sediments.[7][8] This process limits its bioavailability and mobility, reducing the potential for groundwater contamination through leaching. The solid-water distribution coefficient (Kd) is expected to be high and dependent on the soil's organic carbon content (fₒc).[8] While a Safety Data Sheet indicates it shall not be classified as hazardous to the aquatic environment, it also recommends avoiding release to surface and ground water.[1] For olefins with a carbon chain length above 10, acute aquatic toxicity is often not observed within the limits of their water solubility.[9]

Bioaccumulation Potential

A high log Kₒw value (>4-5) is a strong indicator of bioaccumulation potential. With a log Kₒw of ~7.04, this compound is expected to bioaccumulate in the fatty tissues of aquatic and soil-dwelling organisms.[2][5] This does not, however, directly correlate to toxicity.

Biodegradability and Ecotoxicity

Aerobic Biodegradation

Ecotoxicity

According to its Safety Data Sheet, this compound is not classified as hazardous to the aquatic environment.[1] This is consistent with data for other long-chain olefins (>\C10), where low water solubility limits the exposure concentration to levels below those that cause acute toxic effects.[9] However, the substance is classified as an aspiration hazard if swallowed.[10]

Standardized Experimental Protocols

To definitively determine the environmental fate of this compound, standardized testing according to OECD guidelines is required.

Ready Biodegradability (OECD 301F - Manometric Respirometry)

This test evaluates whether a substance is readily biodegradable under stringent aerobic conditions. A solution of the test substance is inoculated with microorganisms from a wastewater treatment plant and incubated for 28 days.[11] The consumption of oxygen is measured over time and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% ThOD within a 10-day window during the 28-day period.

References

- 1. chemos.de [chemos.de]

- 2. chemeo.com [chemeo.com]

- 3. (9Z)-9-Octadecene | C18H36 | CID 5352245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (E)- [webbook.nist.gov]

- 5. This compound, (E)- (CAS 7206-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Influence of the nature of soil organic matter on the sorption behaviour of pentadecane as determined by PLS analysis of mid-infrared DRIFT and solid-state 13C NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Octadec-9-ene | C18H36 | CID 5364599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. anoxkaldnes.com [anoxkaldnes.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quantum Dots Using 9-Octadecene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 9-octadecene in the synthesis of semiconductor quantum dots (QDs), with a primary focus on cadmium selenide (CdSe) nanocrystals. The protocols detailed below are intended to serve as a foundational methodology for producing high-quality QDs for a variety of research and development applications, including bioimaging, sensing, and drug delivery.

Introduction to this compound in Quantum Dot Synthesis

This compound (ODE) is a long-chain alkene that has become a solvent of choice for the high-temperature synthesis of colloidal quantum dots. Its high boiling point (approximately 317°C) allows for the necessary thermal energy to facilitate the nucleation and growth of high-quality nanocrystals. As a non-coordinating solvent, this compound provides a stable reaction medium without strongly binding to the surface of the growing nanocrystals, which allows for precise control over their size and properties through the use of other capping ligands.[1]

Key Advantages of this compound:

-

High Boiling Point: Enables high-temperature synthesis, which is crucial for achieving high crystallinity and monodispersity of QDs.

-

Non-Coordinating Nature: Allows for the controlled addition of specific capping ligands to direct nanocrystal growth and passivate surface defects.[1]

-

Inert Reaction Medium: Provides a stable environment for the thermal decomposition of organometallic precursors.

-

Good Solubilizing Agent: Effectively dissolves common precursors and surfactants used in QD synthesis.

Experimental Protocols

The following protocols outline the synthesis of CdSe and CdSe/ZnS core-shell quantum dots using this compound as a solvent.

Synthesis of CdSe Quantum Dots

This protocol is adapted from well-established methods for the hot-injection synthesis of CdSe quantum dots.[2][3]

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

This compound (ODE), technical grade, 90%

-

Oleic acid (OA), technical grade, 90%

-

Trioctylphosphine (TOP), 90%

-

Methanol or Acetone (for purification)

-

Toluene or Chloroform (for redispersion)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a temperature controller

-

Condenser

-

Septa and needles

-

Schlenk line or glovebox for inert atmosphere (optional, but recommended for high-quality QDs)

-

Magnetic stirrer and stir bar

-

UV-Vis spectrophotometer

-

Fluorometer

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of CdSe quantum dots using the hot-injection method.

Procedure:

-

Preparation of Cadmium Precursor: In a 100 mL three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 1 mmol), and 10 mL of this compound.

-

Heating and Degassing: Heat the mixture to 120-150°C under vacuum for 1-2 hours to remove water and oxygen. Then, switch to an inert atmosphere (e.g., nitrogen or argon) and increase the temperature to 250-300°C. The solution should become clear as the CdO reacts with oleic acid to form cadmium oleate.

-

Preparation of Selenium Precursor: In a separate vial inside a glovebox or under an inert atmosphere, dissolve Se powder (e.g., 1 mmol) in trioctylphosphine (e.g., 1 mL).

-

Injection and Growth: Rapidly inject the selenium precursor into the hot cadmium precursor solution. The color of the solution will change rapidly, indicating the nucleation of CdSe quantum dots. The growth of the quantum dots can be controlled by the reaction time. Aliquots can be taken at different time points to monitor the growth via UV-Vis spectroscopy.

-

Quenching the Reaction: After the desired reaction time, cool the reaction mixture to room temperature to stop the growth of the quantum dots.

-

Purification: Add an excess of a non-solvent like methanol or acetone to the crude solution to precipitate the quantum dots. Centrifuge the mixture and discard the supernatant. The quantum dot pellet can be redispersed in a solvent like toluene or chloroform. This precipitation and redispersion process should be repeated 2-3 times to remove unreacted precursors and excess ligands.

Synthesis of CdSe/ZnS Core-Shell Quantum Dots

The synthesis of a ZnS shell around the CdSe core enhances the quantum yield and stability of the quantum dots.[3][4]

Additional Materials:

-

Zinc acetate (Zn(OAc)₂)

-

Sulfur powder (S)

Procedure:

-

Synthesize CdSe Cores: Follow the protocol for CdSe quantum dot synthesis (Section 2.1). After the desired core size is reached, cool the reaction mixture to a lower temperature (e.g., 200-240°C) for the shell growth.

-

Prepare Zinc and Sulfur Precursors:

-

Zinc Precursor: Dissolve zinc acetate in oleic acid and this compound in a separate flask and heat to form zinc oleate.

-

Sulfur Precursor: Dissolve sulfur powder in trioctylphosphine.

-

-

Shell Growth: Slowly and dropwise, add the zinc and sulfur precursors to the reaction flask containing the CdSe cores. The slow addition helps to ensure uniform shell growth and prevent the nucleation of ZnS nanoparticles.

-

Annealing and Purification: After the addition of the shell precursors, the reaction mixture is typically annealed at a slightly higher temperature for a short period to improve the crystallinity of the shell. The purification process is the same as for the CdSe cores.

Quantitative Data and Characterization

The size and optical properties of the synthesized quantum dots are highly dependent on the reaction parameters. The following tables summarize typical quantitative data.

Table 1: Influence of Reaction Time on CdSe Quantum Dot Properties

| Reaction Time (minutes) | Approximate Diameter (nm) | First Exciton Absorption Peak (nm) | Photoluminescence Emission Peak (nm) |

| 1 | 2.5 | 520 | 540 |